![molecular formula C12H16N2O3S2 B066497 4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid CAS No. 175201-70-4](/img/structure/B66497.png)
4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid
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Overview
Description
This compound belongs to a class of chemicals with diverse applications in pharmaceuticals and materials science. Its structure contains multiple functional groups, which impart unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves complex reactions, often with the aim of introducing specific functional groups that confer desired properties. For instance, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, a related compound, features specific interactions like hydrogen bonding crucial in its synthesis (Prakash Shet M et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds often features interesting interactions. For example, in 4-oxo-4-(pyridin-3-ylamino)butanoic acid, O-H...N hydrogen bonds and C-H...O interactions result in a three-dimensional supramolecular structure (S. Naveen et al., 2016).
Chemical Reactions and Properties
Compounds with methylsulfanyl and pyridinyl groups participate in various chemical reactions. For instance, derivatives of pyridine-2-amines exhibit unique reactivity patterns, indicative of their potential in synthesizing diverse chemical structures (Y. Shtaitz et al., 2023).
properties
IUPAC Name |
4-methylsulfanyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-18-7-5-9(12(16)17)14-10(15)8-4-3-6-13-11(8)19-2/h3-4,6,9H,5,7H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEYYGFJBLWFGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(N=CC=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381002 |
Source
|
Record name | N-[2-(Methylsulfanyl)pyridine-3-carbonyl]methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid | |
CAS RN |
175201-70-4 |
Source
|
Record name | N-[2-(Methylsulfanyl)pyridine-3-carbonyl]methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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